N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Furan and thiophene derivatives have been known to exhibit a wide range of biological and pharmacological properties .
Mode of Action
It’s known that furan-containing compounds can interact with various biological targets, leading to diverse therapeutic effects .
Biochemical Pathways
Furan and thiophene derivatives have been known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The compound’s molecular weight (14816), density (11000), and boiling point (20874°C) suggest that it may have certain pharmacokinetic properties .
Result of Action
Furan and thiophene derivatives have been known to exhibit a wide range of biological and pharmacological effects .
Action Environment
It’s known that the compound is a flammable liquid and should be kept away from fire and high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydride to form the intermediate compound.
Addition of the Amide Group: The intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to introduce the amide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent, and temperatures around 0-25°C.
Substitution: Bromine, nitric acid, acetic acid as a solvent, and temperatures around 0-25°C.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced derivatives with hydrogenated furan and thiophene rings.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)ethyl]-2,2-dimethylpropanamide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
N-[2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide: Lacks the furan ring, which may reduce its potential biological activities.
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide: Has a smaller acyl group, which may affect its chemical and biological properties.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is unique due to the presence of both furan and thiophene rings, which provide a combination of chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-15(2,3)14(17)16-10-11(12-6-4-8-18-12)13-7-5-9-19-13/h4-9,11H,10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZIEIAZUCDMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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